molecular formula C12H12ClN3O3S B451558 methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}thiophene-2-carboxylate

methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}thiophene-2-carboxylate

Cat. No.: B451558
M. Wt: 313.76g/mol
InChI Key: YSPKTZVHFBWWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a thiophene ring, and various functional groups that contribute to its unique chemical properties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific combination of a pyrazole and thiophene ring, along with the presence of chloro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12ClN3O3S

Molecular Weight

313.76g/mol

IUPAC Name

methyl 3-[(4-chloro-1,5-dimethylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C12H12ClN3O3S/c1-6-8(13)9(15-16(6)2)11(17)14-7-4-5-20-10(7)12(18)19-3/h4-5H,1-3H3,(H,14,17)

InChI Key

YSPKTZVHFBWWCI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(SC=C2)C(=O)OC)Cl

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(SC=C2)C(=O)OC)Cl

Origin of Product

United States

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